4-Hydroxy estrone 1-N3-Adenine
Overview
Description
“4-Hydroxy estrone 1-N3-Adenine” is a compound used in synthetic chemistry and chemical biology research . It belongs to the Estrone family of hormones and is a derivative of Estrone . The molecular formula of this compound is C23H25N5O3, and it has a molecular weight of 419.48 .
Molecular Structure Analysis
The molecular structure of “4-Hydroxy estrone 1-N3-Adenine” is represented by the formula C23H25N5O3 . This compound is a derivative of Estrone, which is one of the three naturally occurring estrogens .Scientific Research Applications
DNA Interaction and Carcinogenic Potential : Studies have demonstrated that estrogen metabolites like 4-Hydroxy estrone can form adducts with DNA nucleobases, potentially contributing to carcinogenesis. For example, Akanni and Abul-Hajj (1997) identified nine estrogen-nucleic acid adducts formed from reactions of 3,4-estronequinone with deoxycytidine, deoxythymidine, deoxyadenosine, and deoxyguanosine, including 4-Hydroxy estrone adducts (Akanni & Abul-Hajj, 1997). Another study by Akanni, Tabakovic, and Abul-Hajj (1997) synthesized and identified seven estrogen-nucleic acid adducts from the reaction of 3,4-estrone quinone with adenine, thymine, and cytosine (Akanni, Tabakovic, & Abul-Hajj, 1997).
Role in Estrogen Carcinogenesis : Yager (2015) discussed the role of estrogen metabolites, including 4-hydroxy E2/E1, in carcinogenesis, particularly in breast cancer. The study highlights the significance of oxidative metabolism of estrogens leading to DNA damage and mutagenic effects (Yager, 2015).
Synthesis and Characterization for Analysis : Zhang and Gross (2008) reported on the efficient synthesis and characterization of estrogen-modified DNA bases, including 4-hydroxyestrone-1-N3adenine, for analytical methodology development (Zhang & Gross, 2008).
Inactivation of Mutagenic Metabolites : Thibaudeau et al. (2006) characterized common variants of human UDP-glucuronosyltransferase enzymes, which are involved in inactivating mutagenic 4-hydroxylated metabolites of estradiol and estrone. This study provides insight into the biological inactivation mechanisms of potentially harmful estrogen metabolites (Thibaudeau et al., 2006).
DNA Damage and Stereochromy : Ding et al. (2007) explored the structural effects and stereochemistry of 4-hydroxyequilenin-adenine lesions in DNA, providing insight into the differential impact of these adducts on DNA structure and potential implications for repair mechanisms and mutagenicity (Ding et al., 2007).
properties
IUPAC Name |
(8R,9S,13S,14S)-3,4-dihydroxy-1-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-23-7-6-12-11(14(23)4-5-17(23)30)2-3-13-18(12)15(8-16(29)20(13)31)28-10-27-21(24)19-22(28)26-9-25-19/h8-12,14,24,29,31H,2-7H2,1H3,(H,25,26)/t11-,12+,14+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEPIVMWBGXYTG-RPRYFYCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy estrone 1-N3-Adenine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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